molecular formula C16H17N6NaO9S B12061693 Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

Cat. No.: B12061693
M. Wt: 492.4 g/mol
InChI Key: XXUXLXCHYVHAOD-UHFFFAOYSA-M
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Description

Sulfo-SANPAH, also known as sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino)hexanoate, is a hetero-bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to crosslink proteins and other molecules with primary amines to various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-SANPAH is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with 6-(4’-azido-2’-nitrophenylamino)hexanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of sulfo-SANPAH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often provided in a pre-aliquoted format to prevent degradation and contamination .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SANPAH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include crosslinked proteins and other biomolecules, which are useful for various biochemical applications .

Comparison with Similar Compounds

Sulfo-SANPAH is unique due to its dual functionality, combining an amine-reactive group with a photoactivatable group. Similar compounds include:

    Sulfo-NHS-LC-Biotin: Another hetero-bifunctional crosslinker with a longer spacer arm.

    Sulfo-SMCC: A crosslinker with a maleimide group instead of a nitrophenyl azide.

    Sulfo-LC-SPDP: A crosslinker with a pyridyldithiol group

These compounds differ in their reactive groups and spacer lengths, making sulfo-SANPAH particularly versatile for specific applications requiring both amine reactivity and photoactivation .

Properties

Molecular Formula

C16H17N6NaO9S

Molecular Weight

492.4 g/mol

IUPAC Name

sodium;1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1

InChI Key

XXUXLXCHYVHAOD-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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